(1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoline core, followed by the introduction of the phenylhydrazinylidene group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, and ongoing research is exploring its efficacy and safety in clinical settings.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other pyrroloquinoline derivatives and phenylhydrazinylidene-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H25N3O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
9,11,11-trimethyl-9-phenyl-3-phenyldiazenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol |
InChI |
InChI=1S/C26H25N3O/c1-25(2)17-26(3,18-11-6-4-7-12-18)21-16-10-15-20-22(24(30)29(25)23(20)21)28-27-19-13-8-5-9-14-19/h4-16,30H,17H2,1-3H3 |
InChI Key |
JHGHVYQTQNXOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC4=CC=CC=C4)O)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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